![molecular formula C10H9NO3S B1595106 Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-31-6](/img/structure/B1595106.png)
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
Overview
Description
Scientific Research Applications
Anti-Inflammatory Agents
Compounds structurally related to “Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate” have been synthesized as part of a research program targeting novel molecules as potential anti-inflammatory agents . The anti-inflammatory activity of these compounds was based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
Antitumor Activity
Some newly synthesized thieno[2,3-b]pyridine derivatives have shown excellent antitumor activities. They exhibited optimal cytotoxic effect against various cancer cell lines, with IC50s in the nM range . Compounds showed the maximum inhibitory effect and these are much higher than the reference CHS-828 .
Pharmaceutical Testing
“Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate” is available for purchase online for pharmaceutical testing . This suggests that it could be used in the development and testing of new drugs.
Synthesis of Novel Molecules
The compound can be used in the synthesis of novel molecules. For example, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of a research program targeting novel molecules .
properties
IUPAC Name |
ethyl 4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)7-5-11-9-6(8(7)12)3-4-15-9/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXDHYRJGQWFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346673 | |
Record name | Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | |
CAS RN |
55503-31-6 | |
Record name | Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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